molecular formula C12H23NO B8619422 4-(Aminomethyl)-2-methyldec-5-yn-4-ol

4-(Aminomethyl)-2-methyldec-5-yn-4-ol

Cat. No.: B8619422
M. Wt: 197.32 g/mol
InChI Key: IVZIBUIVJOVETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)-2-methyldec-5-yn-4-ol is a branched aliphatic compound featuring an aminomethyl group (-CH2NH2) at position 4, a methyl group at position 2, and a hydroxyl group at position 4 on a dec-5-yne backbone.

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

4-(aminomethyl)-2-methyldec-5-yn-4-ol

InChI

InChI=1S/C12H23NO/c1-4-5-6-7-8-12(14,10-13)9-11(2)3/h11,14H,4-6,9-10,13H2,1-3H3

InChI Key

IVZIBUIVJOVETG-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(CC(C)C)(CN)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-(Aminomethyl)-2-methyldec-5-yn-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-iso-Butyl-3-octyn-1-ol with an amine under specific conditions. The reaction typically requires a catalyst and may involve steps such as protection and deprotection of functional groups to achieve the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of solvents.

Chemical Reactions Analysis

4-(Aminomethyl)-2-methyldec-5-yn-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne group can be reduced to form an alkene or alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(Aminomethyl)-2-methyldec-5-yn-4-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-methyldec-5-yn-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The alkyne group can interact with active sites of enzymes, while the amine group can form hydrogen bonds with receptors, influencing their activity.

Comparison with Similar Compounds

4-(Aminomethyl)pyridine Derivatives

Pyridine-based analogs, such as 4-(aminomethyl)pyridine and 4-di(methylamino)pyridine (), share the aminomethyl group but differ in their aromatic backbone. These compounds exhibit potentiation of high-voltage-activated calcium channels (HVACCs) in neuronal cells, with 4-(aminomethyl)pyridine showing greater efficacy than 4-aminopyridine (4-AP) in enhancing ion currents . The aromatic ring in these derivatives enhances π-π interactions, which may contribute to their biological activity—a feature absent in the aliphatic dec-yne chain of the target compound.

Pyridinol Derivatives

4-(Aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol () features a pyridine core with hydroxyl and aminomethyl groups. Its structure allows hydrogen bonding and metal coordination, common in enzyme inhibitors or chelators.

Pesticidal Aminomethyl Derivatives

N-(3-(Aminomethyl)-phenyl)-5-phenyl dihydroisoxazole derivatives () demonstrate pesticidal activity. The aminomethyl group here likely interacts with biological targets (e.g., enzymes or receptors), while the isoxazole ring provides stability. The target compound’s alkyne group could similarly enhance stability or enable click chemistry applications .

Functional Group Analysis

Compound Key Functional Groups Backbone Potential Interactions
4-(Aminomethyl)-2-methyldec-5-yn-4-ol Aminomethyl, alcohol, alkyne Aliphatic dec-yne Hydrogen bonding, hydrophobic
4-(Aminomethyl)pyridine Aminomethyl, pyridine Aromatic π-π stacking, ion channel modulation
Methazolamide () Sulfonamide, pyrimidine Heterocyclic Enzyme inhibition (carbonic anhydrase)

Material Science

In perovskite systems (), ammonium derivatives (e.g., 4AMP) template quantum wells. The target’s aminomethyl group could act as a structural director in nanomaterials, while the alkyne might enable crosslinking or functionalization .

Physicochemical Properties

While direct data for this compound are unavailable, analogs suggest:

  • Melting Points: Carbamate derivatives with aminomethyl groups () exhibit melting points ~200°C, influenced by hydrogen bonding. The target’s alkyne may lower this due to reduced crystallinity .
  • Solubility: Aliphatic chains (dec-yne) likely reduce aqueous solubility compared to aromatic analogs like 4-(aminomethyl)pyridine.

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